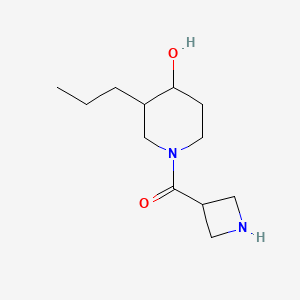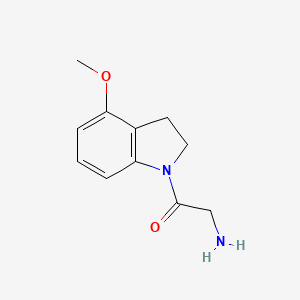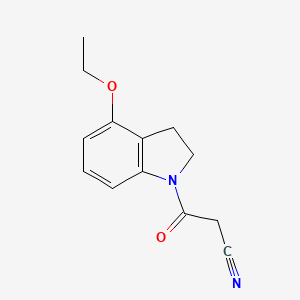
Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone
Descripción general
Descripción
Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone, commonly referred to as AZP, is a synthetic compound that has been used in a variety of research applications. It is a member of the azetidine family, which is a group of compounds that are known to have a wide range of biological activities. AZP has been found to have a variety of biochemical and physiological effects, and it has been used in numerous studies to gain a better understanding of its mechanism of action.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Azetidinone derivatives, including variants similar to Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone, have been synthesized and characterized. Such compounds demonstrate potential as anti-bacterial and anti-convulsant agents. Their synthesis involves the condensation of various substituted aromatic aldehydes and evaluation for biological activities (Rajasekaran & Murugesan, 2006).
Catalytic Asymmetric Additions
- Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, an azetidinone derivative, has been evaluated for its use in catalytic asymmetric additions to aldehydes. This approach leads to high enantioselectivity in reactions like ethylation, methylation, arylation, and alkynylation of aldehydes (Wang et al., 2008).
Antagonists for Receptors
- Some azetidinone derivatives have been identified as potent antagonists for the NR2B subunit-selective N-methyl-D-aspartate (NMDA) receptor. These compounds exhibit low nanomolar activity and potential therapeutic applications in conditions like hyperalgesia (Borza et al., 2007).
Drug Metabolism Studies
- Investigations into the metabolism of specific azetidinone-containing compounds, like AZD1979, reveal insights into enzyme-catalyzed reactions. This includes the study of microsomal epoxide hydrolase-catalyzed hydration and ring opening of azetidinone derivatives (Li et al., 2016).
Enantiodiscrimination
- Optically pure aziridin-2-yl methanols, closely related to azetidinones, are effective sensors for enantiodiscrimination of α-racemic carboxylic acids. These compounds are applied in determining enantiomeric excess (ee) values in chiral analysis (Malinowska et al., 2020).
Antitubercular Agents
- Novel azetidinone analogues, incorporating 1, 2, 4-triazole, have shown promising antitubercular activity. These compounds, synthesized through in silico design and molecular docking, display activity against Mycobacterium tuberculosis (Thomas et al., 2014).
Antibiotic Development
- Azetidinone derivatives have been synthesized and evaluated as potential new classes of heteroatom-activated beta-lactam antibiotics. These compounds showed significant activity against Gram-negative bacteria (Woulfe & Miller, 1985).
Propiedades
IUPAC Name |
azetidin-3-yl-(4-hydroxy-3-propylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-2-3-9-8-14(5-4-11(9)15)12(16)10-6-13-7-10/h9-11,13,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJKLKAXRWYYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxa-2-azaspiro[4.5]decan-2-amine](/img/structure/B1477169.png)
![7-(2-Azidoethyl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B1477170.png)
![5-(3-aminopropanoyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477172.png)
![3-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1477173.png)


![3-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477181.png)
![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-ol](/img/structure/B1477184.png)
![5-(3-aminopropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1477187.png)
![3-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477188.png)
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1477189.png)
![9-(Piperidin-4-yl)-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1477190.png)
![2-Chloro-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477191.png)
![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1477192.png)